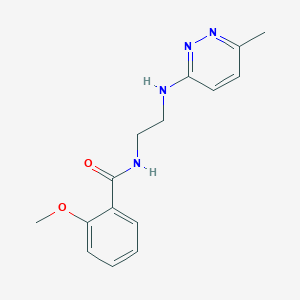

2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

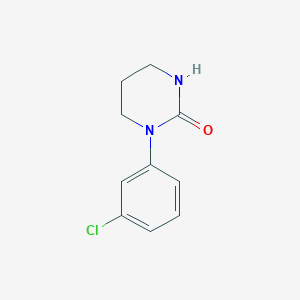

“2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds, which have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Aplicaciones Científicas De Investigación

Synthesis and Neuroleptic Activity

A significant application of benzamide derivatives, related to the chemical structure of interest, lies in their synthesis and evaluation for neuroleptic activity. Iwanami et al. (1981) designed and synthesized benzamides of N,N-disubstituted ethylenediamines, including compounds with structures similar to "2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide", aiming to explore their potential as neuroleptics. They discovered a good correlation between structure and activity, with certain compounds demonstrating enhanced activity compared to metoclopramide, indicating their potential use in treating psychosis with fewer side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Antimicrobial and Antiviral Activity

Research into the antimicrobial and antiviral properties of benzamide derivatives reveals another area of application. For instance, compounds synthesized from visnaginone and khellinone, bearing structural resemblances to the molecule , have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, benzamide-based compounds have demonstrated remarkable activity against the avian influenza virus, highlighting their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds from benzamides represents a crucial application in medicinal chemistry. Research by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives, including antimicrobial activity studies, showcases the relevance of benzamide derivatives in developing new antimicrobial agents, which can be foundational for future drug development (Patel, Agravat, & Shaikh, 2011).

Propiedades

IUPAC Name |

2-methoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-11-7-8-14(19-18-11)16-9-10-17-15(20)12-5-3-4-6-13(12)21-2/h3-8H,9-10H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRNVADJLHNMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2562608.png)

![N'-(2,3-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2562610.png)

![(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide](/img/structure/B2562611.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(indolin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2562613.png)

![1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2562615.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2562617.png)

![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B2562623.png)

![methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate](/img/structure/B2562626.png)

![2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B2562627.png)

![2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide](/img/structure/B2562630.png)